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Compound of Interest

Compound Name: (R)-(+)-propylene oxide

Cat. No.: B056398

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic
resonance (NMR) and infrared (IR) spectroscopic data for the chiral molecule (R)-(+)-
propylene oxide. The information presented herein is intended to serve as a critical resource
for researchers and professionals involved in chemical synthesis, stereoselective analysis, and
drug development, where the precise characterization of chiral building blocks is paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
The following tables summarize the *H and 3C NMR spectroscopic data for (R)-(+)-propylene
oxide, providing key parameters for its identification and characterization.

'H NMR Spectroscopic Data

The proton NMR spectrum of (R)-(+)-propylene oxide exhibits a characteristic set of signals
corresponding to the methine, methylene, and methyl protons of the epoxide ring.

Table 1: *H NMR Spectroscopic Data for (R)-(+)-Propylene Oxide
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Proton Assignment Chemical Shift (6, ppm) Coupling Constant (J, Hz)
Hc (CH) ~2.85 J(Hc, Ha) = 4.2

J(Hc, Hb) = 2.5

J(Hc, Hd) = 5.6

Ha (CH2) ~2.59 J(Ha, Hb) = 4.8

J(Ha, He) = 4.2

Hb (CH2) ~2.28 J(Hb, Ha) = 4.8

J(Hb, Hc) = 2.5

Hd (CHs) ~1.21 J(Hd, Hc) = 5.6

Note: Chemical shifts are typically reported relative to a tetramethylsilane (TMS) internal
standard. The exact chemical shifts and coupling constants may vary slightly depending on the
solvent and spectrometer frequency used.

3C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Table 2: 13C NMR Spectroscopic Data for (R)-(+)-Propylene Oxide in CDCls

Carbon Assignment Chemical Shift (6, ppm)
C2 (CH) 48.17

C1 (CH2) 47.94

C3 (CHs) 18.08[1]

Note: The assignment is based on established principles of 13C NMR spectroscopy, where the
methyl carbon is significantly more shielded (lower ppm value) than the carbons of the strained

epoxide ring.[1]
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Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique
fingerprint based on its functional groups and overall structure. The IR spectrum of (R)-(+)-
propylene oxide is characterized by specific absorption bands corresponding to the vibrations
of the epoxide ring and the methyl group.

Table 3: Characteristic Infrared Absorption Frequencies for Propylene Oxide

Wavenumber (cm~—?) Vibrational Mode Assignment
~3058 C-H stretch (epoxide ring)

~3000 C-H stretch (methyl group)

~1460 C-H bend (methyl group)

~1435 CHz scissoring

~1380 C-H bend (methyl group, umbrella)
~1260 Ring breathing

~930 Ring deformation

~830 Asymmetric ring stretch

~770 CH:z rock

Experimental Protocols

The following sections outline the generalized experimental procedures for acquiring NMR and
IR spectra of a liquid sample like (R)-(+)-propylene oxide.

NMR Spectroscopy Protocol

e Sample Preparation:

o Dissolve approximately 5-20 mg of (R)-(+)-propylene oxide in about 0.6-0.7 mL of a
deuterated solvent (e.g., chloroform-d, CDCIs) in a clean, dry NMR tube.
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o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (0O ppm).

o Cap the NMR tube securely.

e Instrument Setup:

[e]

Insert the NMR tube into the spectrometer's probe.

o

Lock the spectrometer onto the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and
symmetrical lock signal.

[¢]

Tune and match the probe for the desired nucleus (*H or 13C).
o Data Acquisition:

o For 'H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number
of scans should be averaged to obtain a good signal-to-noise ratio.

o For 3C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify
the spectrum to single lines for each carbon. A larger number of scans and a longer
relaxation delay may be necessary due to the lower natural abundance and longer
relaxation times of the *3C nucleus.

» Data Processing:

[¢]

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the
frequency-domain spectrum.

o

Phase the spectrum to ensure all peaks are in the absorptive mode.

[e]

Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0
ppm).

[e]

Integrate the signals in the *H spectrum to determine the relative ratios of the different
types of protons.
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o Analyze the peak multiplicities and coupling constants to elucidate the connectivity of the
protons.

Infrared Spectroscopy Protocol (Neat Liquid)

e Sample Preparation:

o Place a drop of neat (undiluted) (R)-(+)-propylene oxide onto the surface of a clean, dry
salt plate (e.g., NaCl or KBr).

o Carefully place a second salt plate on top of the first, allowing the liquid to spread into a
thin film between the plates.

e Instrument Setup:
o Place the salt plate assembly into the sample holder of the FTIR spectrometer.

o Ensure the instrument is purged with dry air or nitrogen to minimize interference from
atmospheric water and carbon dioxide.

o Data Acquisition:
o Acquire a background spectrum of the empty sample compartment.

o Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum.

o A sufficient number of scans should be co-added to achieve an acceptable signal-to-noise
ratio.

» Data Processing:

o The resulting spectrum will show absorption bands at specific wavenumbers
corresponding to the vibrational modes of the molecule.

o Identify and label the characteristic absorption peaks and compare them to known values
for propylene oxide and its functional groups.
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Visualization of Spectroscopic Assignments

The following diagram illustrates the structure of (R)-(+)-propylene oxide with atoms labeled to
correspond to the presented NMR and IR data.

Structure of (R)-(+)-Propylene Oxide with Atom Labeling

Spectroscopic Data Correlation

IH NMR:
Ha, Hb: ~2.28-2.59 ppm
Hc: ~2.85 ppm
Hd: ~1.21 ppm

B3C NMR:
C1:47.94 ppm
C2:48.17 ppm
C3:18.08 ppm

IR (cm~1):
~1260 (Ring Breathing)
~830 (Asymm. Ring Stretch)

Hd Hd Hd

Click to download full resolution via product page

Caption: Molecular structure of (R)-(+)-propylene oxide with atom labels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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